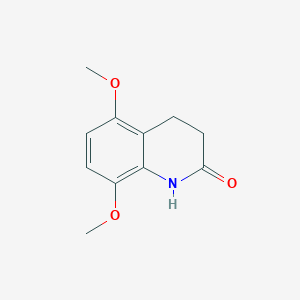
5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one, also known as DMQD, is a heterocyclic aromatic compound, a type of organic compound that consists of a ring of atoms with alternating single and double bonds. It is a colorless solid and is soluble in organic solvents, such as ethanol and acetonitrile. DMQD is a versatile compound with a wide range of applications in scientific research and lab experiments.
Aplicaciones Científicas De Investigación
Antioxidant and Antitumor Applications
- The synthesis and structural analysis of 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a closely related compound, have been detailed, emphasizing its potent antioxidant and antitumor properties. This research highlights the compound's solid-state structure and its mass spectroscopic and nuclear magnetic resonance analyses, suggesting its potential in medical applications due to these bioactivities (Parry et al., 2021).
Synthetic Methodology Development
- Novel synthetic pathways have been explored for derivatives of dihydroquinolin-ones, demonstrating the versatility of these compounds in organic synthesis. For example, the one-pot synthesis of novel 7,8-dihydroquinolin-5(1H,4H,6H)-one derivatives, incorporating an ionone unit, showcased not only synthetic accessibility but also the compounds' antioxidant activities. This highlights the chemical diversity achievable with the core structure and its potential utility in developing new molecules with desired biological properties (Fındık et al., 2012).
Photolabile Protecting Groups
- Compounds within the dihydroquinoline family have been evaluated for their utility as photolabile protecting groups, a crucial tool in the field of chemical biology for the controlled release of bioactive molecules. The investigation into 8-bromo-7-hydroxyquinoline as a new photolabile group revealed its high efficiency and suitability for in vivo applications due to its enhanced solubility and low fluorescence, underscoring the adaptability of dihydroquinoline derivatives in advanced experimental techniques (Fedoryak & Dore, 2002).
Structural and Computational Studies
- Extensive structural and computational analyses have been conducted on various dihydroquinoline derivatives, providing insight into their molecular conformations and electronic properties. These studies not only contribute to a deeper understanding of the structural prerequisites for biological activity but also aid in the design of new compounds with optimized properties. For instance, the single crystal and spectral studies, along with in vitro cytotoxicity of a 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative, offer valuable information on the structure-activity relationships of these molecules (Mansour et al., 2013).
Propiedades
IUPAC Name |
5,8-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h4-5H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTISIMIVIVPNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)NC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511872 | |
| Record name | 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
61306-74-9 | |
| Record name | 5,8-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)
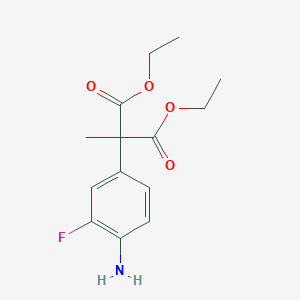
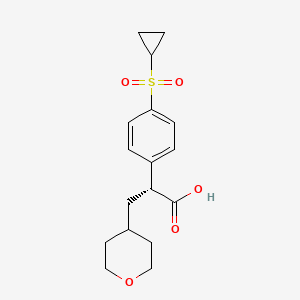
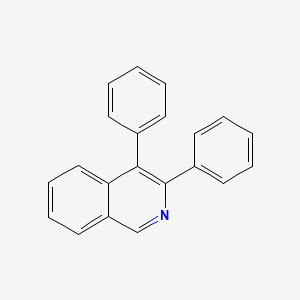
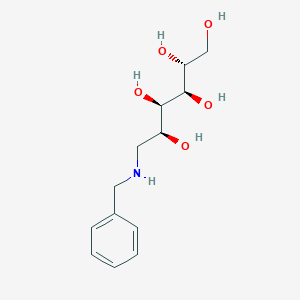
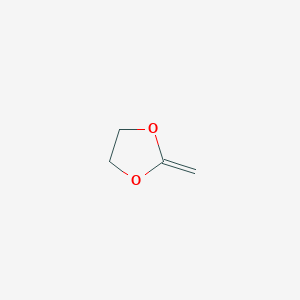
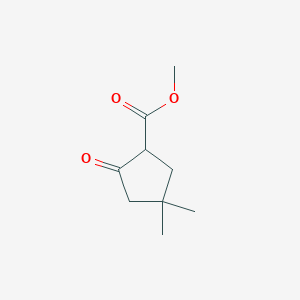
![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)

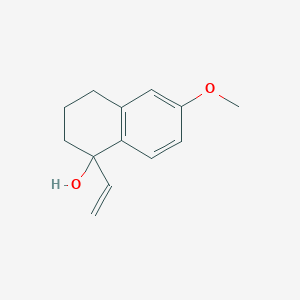
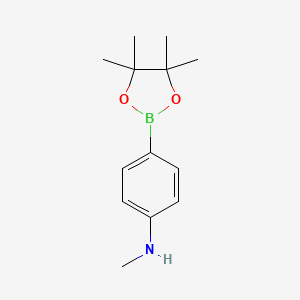
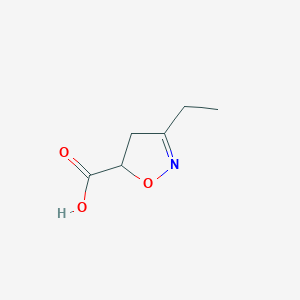
![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)